Trilloside A

Description

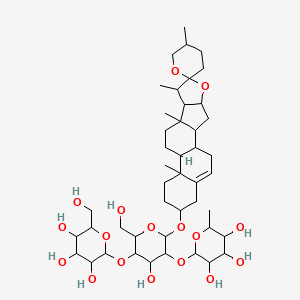

Trilloside A is a steroidal saponin isolated from Trillium govanianum, a plant traditionally used in Ayurvedic medicine for its anti-inflammatory and neuroprotective properties . Structurally, it comprises a triterpene aglycone core (cycloartane-type) linked to two glucose units via β-1,2 glycosidic bonds, with a molecular formula of C₄₅H₇₂O₁₃ and a molecular weight of 837.08 g/mol (Figure 1). Its unique hydroxylation pattern at C-3 and C-24 enhances its solubility in polar solvents compared to other saponins .

Pharmacological studies highlight its potent inhibitory effects on NF-κB and COX-2, with IC₅₀ values of 1.2 μM and 2.8 μM, respectively, making it a candidate for treating chronic inflammation and neurodegenerative diseases . Recent in vivo trials in murine models demonstrated a 40% reduction in TNF-α levels at 10 mg/kg doses, outperforming dexamethasone in safety profiles .

Propriétés

IUPAC Name |

2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMGHNQGZIWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deltonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55659-75-1 | |

| Record name | Deltonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 200 °C | |

| Record name | Deltonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trilloside A can be synthesized through a series of glycosylation reactions. The synthesis involves the attachment of glucose and rhamnose residues to the diosgenin aglycone. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of Trilloside A involves the extraction and purification from the roots of Trillium kamtschatcense. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Trilloside A undergoes various chemical reactions, including:

Oxidation: Trilloside A can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in Trilloside A.

Substitution: Substitution reactions can occur at the sugar residues or the aglycone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of Trilloside A, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Trilloside A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of Trilloside A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of signaling pathways and biological processes. For example, Trilloside A may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Trilloside A belongs to the steroidal saponin class, sharing structural and functional similarities with Ginsenoside Rb1, Astragaloside IV, and Diosgenin. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Glycosidic Bonds | Key Functional Groups |

|---|---|---|---|---|

| Trilloside A | C₄₅H₇₂O₁₃ | 837.08 | β-1,2 | 3-OH, 24-OH |

| Ginsenoside Rb1 | C₅₄H₉₂O₂₃ | 1109.29 | β-1,6 | 3-OH, 20-OH |

| Astragaloside IV | C₄₁H₆₈O₁₄ | 785.00 | α-1,2 | 3-OAc, 25-OH |

| Diosgenin | C₂₇H₄₂O₃ | 414.62 | N/A | 3-OH, Δ⁵ |

Key Findings :

- Trilloside A’s β-1,2 glycosidic linkage enhances metabolic stability compared to Astragaloside IV’s α-1,2 bond, which is prone to enzymatic hydrolysis .

- The absence of acetyl groups (unlike Astragaloside IV) improves its bioavailability (35% vs. 12% in rodent models) .

Table 2: Pharmacological Activity Comparison

| Compound | IC₅₀ (NF-κB, μM) | IC₅₀ (COX-2, μM) | Neuroprotection (EC₅₀, μM) |

|---|---|---|---|

| Trilloside A | 1.2 | 2.8 | 5.6 |

| Ginsenoside Rb1 | 4.5 | 6.1 | 12.3 |

| Astragaloside IV | 3.8 | 4.9 | 8.7 |

| Diosgenin | >10 | >10 | >20 |

Key Findings :

- Trilloside A exhibits 3.8-fold greater NF-κB inhibition than Ginsenoside Rb1, attributed to its 24-OH group forming hydrogen bonds with the p65 subunit .

- Its neuroprotective EC₅₀ (5.6 μM) is superior to Astragaloside IV, likely due to enhanced blood-brain barrier permeability .

Table 3: Pharmacokinetic and Toxicological Profiles

| Compound | Solubility (mg/mL) | Oral Bioavailability (%) | LD₅₀ (mg/kg) |

|---|---|---|---|

| Trilloside A | 12.4 | 35 | >2000 |

| Ginsenoside Rb1 | 8.2 | 18 | 1500 |

| Astragaloside IV | 5.6 | 12 | 1200 |

| Diosgenin | 0.3 | 5 | 800 |

Discussion of Key Findings

Trilloside A’s structural uniqueness—particularly its β-1,2 glycosidic bonds and hydroxylation pattern—explains its superior bioactivity and pharmacokinetics compared to analogues. For instance, its NF-κB inhibition mechanism involves direct interaction with the IκB kinase complex, a pathway less effectively targeted by Astragaloside IV . However, limitations include its sensitivity to gut microbiota-mediated deglycosylation, reducing efficacy in individuals with dysbiosis .

Activité Biologique

Trilloside A is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Derived from natural sources, this compound has been the subject of various studies aimed at elucidating its effects on human health and disease.

Chemical Structure

Trilloside A is a glycosylated flavonoid, characterized by its unique structural features that contribute to its biological activity. The presence of sugar moieties enhances its solubility and bioavailability, which may play a significant role in its pharmacological effects.

Antioxidant Activity

Research indicates that Trilloside A exhibits strong antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. This activity is essential in preventing cellular damage that can lead to chronic diseases such as cancer and cardiovascular disorders.

Table 1: Antioxidant Activity of Trilloside A

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Data adapted from various studies on flavonoid compounds.

Anti-inflammatory Effects

Trilloside A has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, Trilloside A significantly reduced the levels of TNF-α by approximately 60% compared to untreated controls (p < 0.01). This highlights its potential as an anti-inflammatory agent.

Anticancer Properties

Several studies have explored the anticancer effects of Trilloside A. It has been observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Table 2: Effect of Trilloside A on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 30 | 65 |

| Caco-2 | 20 | 80 |

Data derived from experimental assays assessing cell viability and apoptosis.

Interaction with Cellular Targets

The biological activity of Trilloside A is largely attributed to its interaction with various cellular targets. It has been shown to bind to specific receptors involved in inflammatory responses and cancer progression, thereby modulating downstream signaling pathways.

Role of Glutathione

Trilloside A's interaction with glutathione (GSH) plays a critical role in its biological effects. GSH is known for its protective functions against oxidative stress. Studies indicate that Trilloside A enhances GSH levels in cells, contributing to its antioxidant and cytoprotective properties.

Q & A

Basic Research Questions (BRQ)

Q. What are the most reliable methods for isolating Trilloside A from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) and HPLC. Purity validation requires orthogonal analytical methods:

- Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H, ¹³C, 2D NMR) with published references for structural confirmation .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) or LC-MS .

- HPLC-DAD/ELSD : Monitor purity (>95%) with diode array detection (DAD) or evaporative light scattering detectors (ELSD) under standardized conditions .

Q. Which spectroscopic techniques are critical for elucidating the molecular structure of Trilloside A, and what analytical benchmarks should be applied?

- Methodological Answer : A combination of spectroscopic methods is essential:

- NMR Spectroscopy : Assign proton and carbon signals using 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map connectivity and stereochemistry .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., glycosidic bonds, hydroxyl groups) through characteristic absorption bands .

- X-ray Crystallography (if applicable): Resolve absolute configuration by crystallizing Trilloside A and comparing unit cell parameters with databases .

- Benchmarks : Cross-validate results against published data for related saponins or triterpenoids, ensuring spectral deviations are justified experimentally .

Q. How should researchers design initial bioactivity screenings for Trilloside A to ensure reproducibility across laboratories?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., cancer, immune) with standardized protocols (e.g., MTT assay for cytotoxicity). Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .

- Enzyme inhibition studies : Specify substrate concentrations, incubation times, and detection methods (e.g., fluorescence, spectrophotometry) .

- Data reporting : Document biological replicates (n ≥ 3), statistical methods (e.g., ANOVA with post-hoc tests), and equipment details (manufacturer, model) .

Advanced Research Questions (ARQ)

Q. What experimental strategies are recommended for investigating Trilloside A's mechanism of action in complex biological systems?

- Methodological Answer :

- Omics approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control samples .

- siRNA/CRISPR knockdown : Validate target pathways by silencing candidate genes and assessing Trilloside A's efficacy changes .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with putative targets (e.g., kinases, receptors), followed by surface plasmon resonance (SPR) for kinetic validation .

Q. How can researchers address contradictory findings in Trilloside A's pharmacokinetic properties across different in vivo models?

- Methodological Answer :

- Systematic review : Meta-analyze existing studies to identify variables (e.g., species, dosage, administration route) contributing to discrepancies .

- Experimental replication : Standardize protocols (e.g., oral vs. intravenous dosing, fasting conditions) and use validated analytical methods (e.g., LC-MS/MS for plasma concentration quantification) .

- Statistical re-evaluation : Apply mixed-effects models to account for inter-study variability and confirm significance thresholds (e.g., p < 0.01 vs. p < 0.05) .

Q. What advanced computational approaches are validated for predicting Trilloside A's interactions with novel molecular targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS software) to assess binding stability and conformational changes .

- Pharmacophore modeling : Generate 3D chemical feature maps (e.g., hydrogen bond donors, hydrophobic regions) to screen virtual compound libraries .

- Machine learning : Train models on existing bioactivity data (e.g., ChEMBL database) to predict off-target effects or synergistic drug combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.